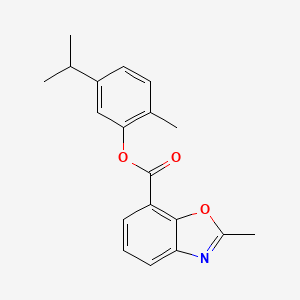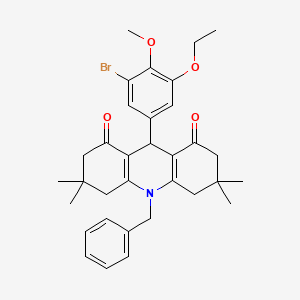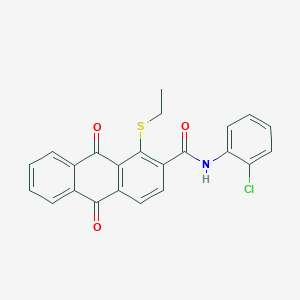![molecular formula C18H10ClF6N3O4 B15006592 3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide](/img/structure/B15006592.png)
3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a trifluoromethoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethoxy and trifluoromethyl groups: These groups can be introduced via radical trifluoromethylation reactions, which are facilitated by reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Chlorination: The chloro group can be introduced through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The presence of trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups, used in similar applications.
4-(Trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxy group and are used in materials science.
Uniqueness
3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both trifluoromethyl and trifluoromethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H10ClF6N3O4 |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
3-chloro-N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C18H10ClF6N3O4/c19-10-3-1-2-9(8-10)13(29)26-16(17(20,21)22)14(30)28(15(31)27-16)11-4-6-12(7-5-11)32-18(23,24)25/h1-8H,(H,26,29)(H,27,31) |
InChI Key |
BRPNHRJWYYPXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B15006515.png)

![6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15006523.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)

![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15006547.png)
![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
![N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide](/img/structure/B15006556.png)
![4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B15006570.png)
![4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate](/img/structure/B15006571.png)
![3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15006595.png)
